4,6-dihydroxy-1H-indole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4,6-dihydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-1-6-5(8(12)2-4)3-7(10-6)9(13)14/h1-3,10-12H,(H,13,14) |
InChI Key |
XTHOCVWYJAIEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,6 Dihydroxy 1h Indole 2 Carboxylic Acid and Its Chemical Analogs
Strategies for the Construction of the Indole (B1671886) Nucleus with Specific Hydroxylation Patterns
The precise placement of hydroxyl groups on the indole core is crucial for the desired chemical and biological properties. Several synthetic methods have been adapted to achieve this, each with its own advantages and limitations.
Modified Fischer Indole Synthesis Approaches
The Fischer indole synthesis is a classic and versatile method for forming the indole ring. rsc.org It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.com While traditionally used for a wide range of indoles, its application to the synthesis of azaindoles, which contain a nitrogen atom in the benzene (B151609) ring, was initially considered inefficient. nih.govresearchgate.net However, recent studies have shown that the Fischer indole cyclization can be effectively applied to the synthesis of 4- and 6-azaindoles, particularly when the starting pyridylhydrazines bear an electron-donating group. nih.govresearchgate.net
The choice of acid catalyst is critical, with Brønsted acids like HCl and H2SO4, and Lewis acids such as zinc chloride and boron trifluoride being commonly used. mdpi.com The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement leads to the formation of the indole ring. mdpi.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. mdpi.com
Recent advancements have introduced milder reaction conditions, such as the use of N-trifluoroacetyl enehydrazines, and the development of one-pot syntheses combining Heck isomerization with Fischer indolization. organic-chemistry.org
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering mild conditions and broad functional group compatibility. nih.gov One notable strategy involves the intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines. rsc.org This method allows for the synthesis of various substituted indoles, including those with ester groups at the 2 and 3 positions. rsc.org
Another significant palladium-catalyzed approach is the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to form pyrroloindoles. nih.gov This methodology is particularly advantageous for creating both symmetrical and unsymmetrical structures. The synthesis of the necessary dinitrodialkenylbenzene precursors can be achieved through sequential Kosugi–Migita–Stille cross-coupling reactions. nih.gov
These palladium-based methods represent a significant improvement over older techniques, providing a flexible and efficient route to complex indole derivatives. nih.gov
Hemetsberger Reaction and Related Cycloaddition Pathways
The Hemetsberger indole synthesis, also known as the Hemetsberger-Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This reaction typically provides good yields, often exceeding 70%. wikipedia.org However, the instability and challenging synthesis of the starting azido-propenoic esters have limited its widespread use. wikipedia.org
The reaction mechanism is thought to proceed through a nitrene intermediate, although azirine intermediates have also been isolated. wikipedia.org A key advantage of the Hemetsberger reaction is its utility in preparing indole-2-carboxylic acid derivatives, which are valuable precursors for further functionalization. semanticscholar.org The synthesis can be performed as a one-pot sequence, starting from aromatic aldehydes and ethyl azidoacetate (Knoevenagel condensation) followed by thermolysis of the resulting ethyl α-azido-β-arylacrylates. rsc.org
When applied to meta-substituted starting materials, the Hemetsberger reaction can produce a mixture of 5- and 7-substituted indoles. rsc.org This method has also been successfully employed in the synthesis of more complex systems like dihydroindoloindoles. semanticscholar.org
Green Chemistry Approaches in Indole Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. nih.gov In the context of indole synthesis, green chemistry approaches aim to minimize the use of hazardous reagents and solvents, employ renewable energy sources, and utilize recyclable catalysts. nih.gov
One such approach involves the use of p-TSA·H2O as a catalyst in a green solvent for the sulfenylation of 3-hydroxy bisindoles, which proceeds efficiently at room temperature. rsc.org Other strategies focus on the use of water as a solvent and the development of one-pot reactions to reduce waste and energy consumption. While specific green chemistry methods for 4,6-dihydroxy-1H-indole-2-carboxylic acid are not extensively detailed in the provided search results, the general principles of green chemistry are being increasingly applied to the synthesis of various heterocyclic compounds, including indole derivatives. nih.gov
Regioselective Functionalization of the Indole Core
The ability to selectively introduce functional groups at specific positions on the indole ring is crucial for tailoring the properties of the final molecule. For dihydroxyindoles, the electron-rich nature of the ring makes it susceptible to electrophilic substitution.
A notable example of regioselective functionalization is the sulfenylation of 3-hydroxy bisindoles. rsc.org This reaction, catalyzed by p-toluenesulfonic acid monohydrate (p-TSA·H2O), proceeds with high regioselectivity to afford C-3 functionalized products in excellent yields. rsc.org The methodology is compatible with a wide range of aromatic and aliphatic thiols. Theoretical calculations support a quasi-antiaromatic-2H-indol-2-one ring intermediate in an SN1-type pathway. rsc.org
Preparation of Specific this compound Derivatives
The synthesis of specific derivatives of this compound often involves multi-step sequences starting from more readily available precursors.
One common precursor is 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The synthesis of DHICA itself can be achieved through the ferricyanide (B76249) oxidation of L-DOPA. nih.govchemicalbook.com The resulting DHICA can then be further modified. For instance, amidation of the carboxylic acid group can be achieved using coupling reagents like HATU. nih.gov This functionalization can improve the solubility of the resulting melanin-like pigments in polar organic solvents. mdpi.com
Another synthetic route to DHICA involves a multi-step process starting from 2-bromo-4,5-dimethoxybenzaldehyde. urfu.ru This route includes a CuI-catalyzed coupling with ethyl isocyanoacetate, cyclization, ester hydrolysis, and final demethylation with BBr3 to yield DHICA. urfu.ru
The elaboration of commercially available 5,6-dimethoxy-2-carboxylate ethyl ester provides a convenient pathway to various DHICA-inspired small molecules, including 3-(hetero)aryl-indoles and 4,7-di-(hetero)aryl-indoles. rsc.org
The following table summarizes some key synthetic transformations for preparing derivatives of dihydroxyindole-2-carboxylic acids:
| Starting Material | Reagents and Conditions | Product | Reference |
| L-DOPA | K3[Fe(CN)6], KHCO3, H2O, N2 atmosphere | 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA) | nih.govchemicalbook.com |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | Acetic anhydride, pyridine | 5,6-diacetoxy-1H-indole-2-carboxylic acid | nih.gov |
| 3-hydroxy bisindoles | Thiols, p-TSA·H2O, green solvent, room temperature | C-3 sulfenylated bisindoles | rsc.org |
| 2-bromo-4,5-dimethoxybenzaldehyde | Ethyl isocyanoacetate, CuI; cyclization; hydrolysis; BBr3 | 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | urfu.ru |
| DHICA | Amine, HATU | DHICA carboxamides | nih.gov |
| 5,6-dimethoxy-2-carboxylate ethyl ester | Various reagents for C-3 and C-4/C-7 functionalization | 3-(hetero)aryl-indoles and 4,7-di-(hetero)aryl-indoles | rsc.org |
| Aromatic aldehydes | Ethyl azidoacetate, sodium ethoxide; then thermolysis | Ethyl indole-2-carboxylates | rsc.org |
| N-vinyl and N-allyl-2-haloanilines | Palladium(II)-PEG | Substituted indoles | rsc.org |
| 2,3-dinitro-1,4-dialkenylbenzenes | Palladium catalyst, carbon monoxide | Pyrroloindoles | nih.gov |
Table 1: Synthetic Transformations for Dihydroxyindole-2-carboxylic Acid Derivatives
Derivatization and Chemical Modification Strategies for 4,6 Dihydroxy 1h Indole 2 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the indole (B1671886) ring is a prime site for modification through esterification and amidation reactions. These transformations can significantly alter the molecule's polarity, solubility, and ability to interact with biological targets.
Esterification:
The conversion of the carboxylic acid to an ester can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the indole with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water can drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com
Alternatively, milder conditions can be employed using coupling agents. For instance, the Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol at room temperature. organic-chemistry.org This method is particularly useful for sensitive substrates. organic-chemistry.org
Amidation:
Amidation of the carboxylic acid moiety introduces an amide bond, which can mimic peptide bonds and participate in hydrogen bonding interactions. A straightforward approach involves the direct condensation of the carboxylic acid with an amine. However, this often requires high temperatures to drive off the water byproduct. encyclopedia.pub
More sophisticated and milder methods rely on the use of coupling agents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation with a wide range of amines. nih.gov In the context of a related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), successful amidation has been reported using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) as the coupling agent in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov This reaction is typically performed on the O-acetylated derivative to protect the hydroxyl groups. nih.gov
| Reaction | Reagents and Conditions | Product |
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄), Heat | Ester |
| Steglich Esterification | Alcohol, DCC, DMAP | Ester |
| Direct Amidation | Amine, Heat | Amide |
| Amidation with Coupling Agents | Amine, EDC, HOBt or HATU, DIPEA | Amide |
Hydroxyl Group Protection and Deprotection Strategies
The presence of two hydroxyl groups at the 4- and 6-positions of the indole ring necessitates the use of protecting groups to achieve selective modifications at other sites of the molecule. uchicago.edulibretexts.org The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. uchicago.edu
Common protecting groups for hydroxyl functions include ethers, esters, and silyl ethers. libretexts.orgweebly.com For dihydroxy systems like 4,6-dihydroxy-1H-indole-2-carboxylic acid, achieving regioselective protection of one hydroxyl group over the other can be challenging and may depend on the relative acidity and steric accessibility of the two hydroxyls. nih.govresearchgate.net
Common Protecting Groups for Hydroxyls:
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used due to their ease of introduction and removal under mild conditions, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF). weebly.comresearchgate.net
Acetals: Protection of diols can be achieved by forming cyclic acetals with aldehydes or ketones. libretexts.orghighfine.com
Esters: Acetyl (Ac) or benzoyl (Bz) groups can be introduced by reacting the hydroxyl groups with the corresponding acyl chloride or anhydride. highfine.com These are typically removed by base-catalyzed hydrolysis. highfine.com
In the synthesis of amides of the related 5,6-dihydroxyindole-2-carboxylic acid, the hydroxyl groups are protected as acetates, which are stable during the amidation reaction and can be readily removed by hydrolysis prior to subsequent steps. nih.gov
| Protecting Group | Introduction Reagent | Deprotection Condition |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Base (e.g., K₂CO₃, NH₃) |
| Benzoyl (Bz) | Benzoyl chloride | Base |
Halogenation and Arylation of the Indole Ring System
The indole nucleus is susceptible to electrophilic substitution reactions, allowing for the introduction of halogens and aryl groups, which can significantly influence the electronic properties and biological activity of the molecule.
Halogenation:
Direct halogenation of indoles can lead to substitution at various positions. Decarboxylative halogenation offers a regioselective method for introducing halogens. For instance, derivatives of indole-2-carboxylic acid can undergo iododecarboxylation under specific conditions. nih.govacs.org Enzymatic halogenation using halogenase enzymes presents a green and highly selective alternative for the modification of indole derivatives. researchgate.net
Arylation:
Arylation of the indole ring can be achieved through several modern cross-coupling methodologies. A notable example is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This reaction, using a copper(I) oxide catalyst, provides a direct route to N-aryl indoles. organic-chemistry.org Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl groups at the nitrogen of the indole ring. nih.gov Chemoselective arylation at the C2 or N-H position of indole-2-carboxamides has also been reported, leading to diverse heterocyclic structures. ecnu.edu.cnnih.gov
| Reaction | Position | Reagents and Conditions |
| Iododecarboxylation | C2 (after decarboxylation) | I₂/KI |
| N-Arylation (Decarboxylative) | N1 | Aryl halide, Cu₂O, K₃PO₄, NMP |
| C2-Arylation | C2 | Controlled conditions with specific catalysts |
Synthesis of Multimeric and Hyperbranched Derivatives
The trifunctional nature of this compound, possessing one carboxylic acid and two hydroxyl groups, makes it an ideal building block (an AB₂ monomer) for the synthesis of multimeric and hyperbranched polymers. nih.govdrpress.org
Multimeric Derivatives:
Dimeric and oligomeric structures can be synthesized by linking two or more monomer units. For example, dimers of 5,6-dihydroxyindole-2-carboxylic acid have been prepared using aminoalkylamine linkers to connect the carboxylic acid moieties of two indole units. nih.gov A similar strategy could be applied to this compound to generate novel dimeric structures with defined linker lengths.
Hyperbranched Polymers:
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.gov The step-growth polycondensation of AB₂ monomers is a common method for their synthesis. nih.govdrpress.org In this approach, the carboxylic acid group (A) of one monomer can react with one of the hydroxyl groups (B) of another monomer, leading to a branched structure. The reaction can be continued to generate higher-generation hyperbranched polymers. nih.gov These polymers can be further modified at their numerous terminal hydroxyl groups. For instance, esterification of the terminal hydroxyls with fatty acids can produce amphiphilic hyperbranched polymers with core-shell structures. d-nb.info Similarly, grafting other polymers, such as poly(ε-caprolactone), onto the hyperbranched core can lead to novel biocompatible materials. polymer.cn
| Derivative Type | Synthetic Strategy | Key Features |
| Dimer | Coupling of two monomers via a linker at the carboxylic acid | Defined structure, potential for bivalent interactions |
| Hyperbranched Polymer | Step-growth polycondensation of the AB₂ monomer | Highly branched, globular shape, numerous terminal functional groups |
Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dihydroxy 1h Indole 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural analysis of 4,6-dihydroxy-1H-indole-2-carboxylic acid and its derivatives. This method provides exhaustive details regarding the molecule's framework by examining the magnetic characteristics of atomic nuclei.
¹H NMR spectra for this compound display specific signals that correspond to the aromatic protons and the proton on the indole (B1671886) nitrogen. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups. For instance, a derivative, 5,6-diacetoxy-N-phenyl-1H-indole-2-carboxamide, shows distinct proton resonances that are assigned using 2D NMR analysis. nih.gov Similarly, the ¹H NMR spectrum of deacetylated N-butane-5,6-diacetoxy-1H-indole-2-carboxamide has been recorded in DMSO-d₆. nih.gov In the case of an amide derivative of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), the disappearance of the NH₂ signal from the original aminobenzothiazole and the appearance of an amide signal at 11.3 ppm in the product's spectrum are key indicators of successful amide formation. nih.gov A noticeable downfield shift of the H-3 proton on the indole moiety is also observed due to the deshielding effect of the newly formed amide group. nih.gov
¹³C NMR spectroscopy acts as a complement to ¹H NMR, offering insight into the carbon structure of the molecule. The spectra for derivatives such as N-butane-5,6-diacetoxy-1H-indole-2-carboxamide and N,N′-(butane-1,4-diyl)bis(5,6-diacetoxy-1H-indole-2-carboxamide) have been recorded to confirm their structures. nih.gov
¹⁵N NMR spectroscopy can provide valuable data on the nitrogen atom within the indole ring, though it is used less frequently.
Two-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for piecing together the full molecular structure by establishing proton-carbon connectivity. nih.gov
Table 1: ¹H NMR Spectral Data for a DHICA-ABtz amide adduct
| Proton | Chemical Shift (ppm) |
| Amide NH | 11.3 |
| H-3 (indole) | 7.78 |
Data sourced from a study on a DHICA-aminobenzothiazole (ABtz) amide adduct. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an effective method for identifying the functional groups in this compound and its derivatives. The IR spectrum of a related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), shows dominant absorption bands that have been assigned using density-functional theory calculations, with experimental data also suggesting the presence of intermolecular hydrogen bonds. elsevierpure.com
In the analysis of melanins derived from DHICA, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy reveals a broad band between 3500–3000 cm⁻¹, which is attributed to O-H stretching. nih.gov DHICA melanin (B1238610) also exhibits a band at 1685 cm⁻¹, characteristic of the C=O stretching of the carboxylic acid. nih.gov In contrast, an amide derivative of DHICA shows distinctive amide I and II bands at 1650 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (N-H bending), respectively. nih.gov
General characteristics for carboxylic acids in IR spectra include a very broad O-H stretch from 3300-2500 cm⁻¹, a C=O stretch from 1760-1690 cm⁻¹, and a C-O stretch from 1320-1210 cm⁻¹. libretexts.org The position of the C=O band can be influenced by factors such as dimerization or internal hydrogen bonding. libretexts.org Aromatic compounds typically show C-H stretching from 3100-3000 cm⁻¹ and in-ring C-C stretching from 1600-1585 cm⁻¹. libretexts.org
Table 2: Characteristic IR Bands for DHICA Melanin and its Amide Derivative
| Functional Group | Vibrational Mode | DHICA Melanin (cm⁻¹) | ADHICA Melanin (cm⁻¹) |
| OH | Stretching | 3500–3000 | 3500–3000 |
| COOH | Carbonyl Stretching | 1685 | - |
| Amide I | CONH Carbonyl Stretching | - | 1650 |
| Amide II | NH Bending | - | 1520 |
ADHICA refers to the carboxybutanamide of DHICA. nih.gov
Mass Spectrometry Techniques (e.g., LC-MS, MALDI MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and analyzing the fragmentation patterns of this compound and its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds before mass analysis. For carboxylic acids, which can be difficult to retain in reversed-phase LC, derivatization is often employed to improve retention and detection by mass spectrometry. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry has been used to analyze amide derivatives of DHICA. The MALDI-MS spectrum of one such adduct showed signals corresponding to the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, confirming the molecular mass of the product. nih.gov Analysis of pigments derived from DHICA and its carboxybutanamide derivative (ADHICA) by MALDI-MS has also been performed, indicating structural similarities. nih.govmdpi.com
Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), provides structural details by breaking down the molecular ion into smaller fragments. While specific fragmentation data for this compound is not detailed in the provided results, competitive fragmentation modeling of ESI-MS/MS spectra is a known method for putative metabolite identification. foodb.ca
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Properties
The chromophoric properties of this compound and its derivatives are investigated using UV-Visible and fluorescence spectroscopy.
UV-Visible (UV-Vis) Absorption Spectroscopy of DHICA and its derivatives is characterized by strong absorption in the UV range. DHICA melanins exhibit intense absorption in the UVB/UVA region. nih.gov The oxidation of DHICA carboxamides can be monitored by UV-Vis spectrophotometry, where the initial absorption peak around 320 nm decreases as a broad absorption covering the UVA and visible regions appears, indicating pigment formation. nih.gov The UV-Vis spectrum of a DHICA-amide adduct in acetonitrile (B52724) showed two primary bands at 218 nm and 327 nm, with a shoulder around 250 nm. nih.gov The absorption profile of DHICA melanin itself displays a distinct band around 320 nm. mdpi.com Changes in the UV-Vis spectrum of DHICA-melanin solutions have been observed after exposure to blue light. researchgate.net
Fluorescence Spectroscopy can be utilized to study the emission properties. A notable example is an amide adduct of DHICA with aminobenzothiazole, which exhibits remarkable chelating enhanced fluorescence, showing up to an eight-fold increase in emission intensity upon exposure to Zn²⁺ ions. nih.gov This highlights the potential for tuning the electronic properties of DHICA derivatives through chemical modification.
Table 3: UV-Vis Absorption Maxima for DHICA and a Derivative
| Compound | Solvent | λmax (nm) |
| DHICA Melanin | pH 7.5 buffer | ~320 |
| DHICA-ABtz amide adduct | Acetonitrile | 218, 327 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information in the solid state, including bond lengths, angles, and intermolecular interactions. While a crystal structure for this compound itself was not found, the structure of a related compound, 4,6-dibenzyloxy-lH-indole-2,3-dione methanolate, has been determined. researchgate.net This analysis revealed a triclinic crystal system with two independent molecules in the asymmetric unit, which differ in the orientation of a phenyl ring. researchgate.net The structure is stabilized by intermolecular hydrogen bonds between the two molecules. researchgate.net This example underscores the importance of hydrogen bonding in the crystal packing of indole derivatives containing hydroxyl and amide/imide functionalities.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.netnih.gov This method is particularly relevant for studying the antioxidant and pro-oxidant properties of phenolic compounds like this compound and its derivatives, which can form radicals upon oxidation. mdpi.commdpi.com
Computational and Theoretical Investigations of 4,6 Dihydroxy 1h Indole 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
No specific Density Functional Theory (DFT) studies focused on 4,6-dihydroxy-1H-indole-2-carboxylic acid were identified in the available literature.
For the related and well-studied isomer, 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA), DFT calculations have been instrumental. Researchers have used DFT to investigate its electronic and structural properties, showing that carboxylation significantly affects the molecule's physical characteristics. These studies have calculated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for understanding the molecule's stability and reactivity. Such calculations have also been extended to DHICA oligomers to understand the process of eumelanin (B1172464) polymerization.
Molecular Dynamics Simulations for Conformational Analysis
There are no specific molecular dynamics (MD) simulation studies in the reviewed literature for this compound.
MD simulations have been applied to protomolecules of DHICA-eumelanin to study their self-assembly and aggregation in aqueous solutions. These simulations, often parameterized using initial DFT calculations, provide insights into the behavior of these molecules at a larger scale, which is fundamental to understanding the structure of eumelanin.
Molecular Docking Studies with Biological Targets
Specific molecular docking studies involving this compound as the primary ligand were not found in the reviewed literature.
However, the broader class of indole-2-carboxylic acid derivatives has been the subject of molecular docking. For instance, derivatives of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have been investigated as potential inhibitors of HIV-1 integrase and the associated ribonuclease H. These studies use docking to predict the binding poses of the inhibitors in the enzyme's active site, guiding the development of new antiviral agents. Similar virtual screening and docking approaches have been applied to the general indole-2-carboxylic acid scaffold to identify novel HIV-1 integrase strand transfer inhibitors.
Quantum Chemical Models for Excited State Dynamics and Photophysics
No literature detailing quantum chemical models for the excited state dynamics and photophysics of this compound was found.
Research in this area has been conducted on related eumelanin building blocks like 5,6-dihydroxyindole (B162784) (DHI) and the parent indole (B1671886) molecule. These studies use time-resolved measurements and quantum chemical calculations to understand the processes that occur after the molecule absorbs UV light. They investigate internal conversion within the excited state manifold and other deactivation pathways, which are essential for understanding the photoprotective functions of melanin (B1238610). These models provide a basis for potential future investigations into the photophysics of the 4,6-dihydroxy isomer.
Reactivity and Mechanistic Studies of 4,6 Dihydroxy 1h Indole 2 Carboxylic Acid Transformations
Oxidative Polymerization Mechanisms Leading to Melanin-like Pigments
The oxidative polymerization of 4,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA) is a crucial process in the formation of eumelanin (B1172464), the dark pigment found in humans and other mammals. This process begins with the oxidation of DHICA to its corresponding indolequinone, a reaction that can be catalyzed by enzymes like tyrosinase. nih.govresearchgate.net In humans, tyrosinase exhibits DHICA oxidase activity, directly contributing to the incorporation of DHICA units into the growing melanin (B1238610) polymer. nih.govnih.gov This is in contrast to mouse tyrosinase, where another enzyme, tyrosinase-related protein 1 (TYRP1), is responsible for DHICA oxidation. nih.govnih.gov
The polymerization process itself is complex, leading to a heterogeneous polymer composed of DHICA and another key precursor, 5,6-dihydroxyindole (B162784) (DHI). reactome.org The presence of the carboxylic acid group at the 2-position of DHICA influences its reactivity, directing the formation of bonds primarily at the 4,4'-, 4,7'-, and 7,7'-positions. mdpi.com This results in oligomers and polymers with a non-planar, twisted backbone structure. nih.govmdpi.com This structural feature, along with repulsion between the negatively charged carboxylate groups, hinders the stacking of the aromatic rings, which is more prevalent in DHI-based melanins. nih.govmdpi.com The resulting DHICA-rich melanins are typically lighter in color than their DHI-rich counterparts. mdpi.comnih.govmdpi.com
The polymerization can be initiated under various conditions, including aerobically in slightly alkaline aqueous buffers (e.g., pH 9). nih.gov The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorption of DHICA around 320 nm and the emergence of a broad absorption across the UVA and visible regions, indicative of the formation of the pigmented polymer. nih.govresearchgate.net The final melanin-like material can be isolated by acidification and centrifugation. nih.govmdpi.com
Interestingly, the properties of the resulting melanin can be tuned by modifying the carboxylic acid group of DHICA. For example, converting it to an amide can lead to pigments with improved solubility in certain solvents while retaining desirable chromophoric properties. nih.gov
| Factor | Description | References |
| Enzymatic Catalysis | Human tyrosinase directly oxidizes DHICA to its indolequinone, initiating polymerization. | nih.govresearchgate.netnih.gov |
| Chemical Structure | The carboxylic acid group at the 2-position directs bonding to the 4,4'-, 4,7'-, and 7,7'-positions, leading to a non-planar polymer structure. | mdpi.commdpi.com |
| Reaction Conditions | Aerobic oxidation in a slightly alkaline buffer (e.g., pH 9) can induce polymerization. | nih.gov |
| Spectroscopic Changes | Polymerization is marked by a decrease in DHICA's UV absorbance at ~320 nm and a broad increase in absorption across the UVA-visible spectrum. | nih.govresearchgate.net |
| Polymer Properties | DHICA-rich melanins are generally lighter in color than DHI-rich melanins. | mdpi.comnih.govmdpi.com |
Investigations into Radical Formation and Quenching by Reactive Oxygen Species
This compound (DHICA) exhibits a dual role in the context of reactive oxygen species (ROS), acting as both a scavenger and, under certain conditions, a promoter of radical-induced damage. researchgate.netnih.gov
DHICA has demonstrated potent hydroxyl radical (•OH) scavenging activity. nih.gov When deoxyguanosine (dGuo) is oxidized by hydroxyl radicals, the presence of DHICA leads to lower levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo), a common marker of oxidative DNA damage. nih.gov This suggests a protective effect by DHICA through the quenching of these highly reactive species. nih.gov
Conversely, in the presence of singlet molecular oxygen (¹O₂), a major ROS generated by UVA radiation on the skin, DHICA can enhance the formation of 8-oxodGuo from dGuo. researchgate.netnih.gov This indicates a pro-oxidant role in this specific context. However, if DHICA is pre-oxidized by singlet oxygen, it loses its ability to cause DNA strand breaks, suggesting that the oxidized form of DHICA is less harmful. researchgate.netnih.gov
Studies have shown that DHICA itself can induce single-strand breaks in plasmid DNA, even without light exposure. researchgate.netnih.gov This suggests an intrinsic capacity to generate or participate in radical reactions. Furthermore, DHICA can interact with DNA and interfere with the activity of DNA repair enzymes like formamidopyrimidine-DNA glycosylase (Fpg), reducing its ability to recognize and repair lesions by approximately 50%. researchgate.netnih.gov
The polymerization of DHICA into melanin is also influenced by radical species. The reaction has been shown to be dependent on superoxide (B77818) radicals, as it is inhibited by superoxide dismutase. nih.gov
| ROS Type | Effect of DHICA | Outcome | References |
| Hydroxyl Radical (•OH) | Scavenging | Protection against oxidative damage (e.g., reduced 8-oxodGuo formation). | nih.govnih.gov |
| Singlet Oxygen (¹O₂) | Pro-oxidant | Increased formation of 8-oxodGuo from dGuo. | researchgate.netnih.gov |
| Superoxide Radical (O₂⁻) | Dependent Polymerization | DHICA polymerization into melanin is inhibited by superoxide dismutase. | nih.gov |
Light-Induced Reactions and Photochemical Pathways
This compound (DHICA) and the melanin pigments derived from it exhibit significant photochemical activity, particularly in response to ultraviolet (UV) radiation. DHICA-rich melanins are characterized by a strong absorption in the UVB/UVA range of the solar spectrum. nih.govmdpi.comnih.gov This absorption is notably different from that of 5,6-dihydroxyindole (DHI) melanins, which have a more monotonic absorption profile across the visible spectrum. mdpi.com The distinct UV absorption of DHICA melanin, with a peak around 320 nm, is attributed to the presence of reduced, monomer-like chromophores that persist within the polymer structure. mdpi.com
Exposure to UVA radiation can induce oxidative damage, and DHICA can act as a photosensitizer in this process. nih.gov Studies have shown that in the presence of DHICA, UVA irradiation of human keratinocytes leads to an increase in DNA single-strand breaks. nih.gov This photosensitization is mediated by the generation of reactive oxygen species, primarily singlet oxygen and, to a lesser extent, hydroxyl radicals. nih.gov The extent of this DNA damage is dependent on the concentration of DHICA. nih.gov
Furthermore, UVA radiation can induce the oxidation of DHICA within eumelanin to form indole-5,6-quinone-2-carboxylic acid. researchgate.net This can be followed by cleavage of the molecule, leading to the formation of a photodegraded pyrrolic moiety and eventually free pyrrole-2,3,5-tricarboxylic acid. researchgate.net The involvement of superoxide radicals and singlet oxygen in this oxidative process has been suggested. researchgate.net
Despite its role as a photosensitizer for DNA damage, DHICA also contributes to the photoprotective properties of the skin. mdpi.comnih.gov The strong absorption of UVA radiation by DHICA-containing pigments is a primary mechanism of this protection. mdpi.com Additionally, amides synthesized from DHICA have been shown to form melanin-like pigments that provide good coverage of the UVA and visible regions, suggesting their potential use in dermocosmetic formulations for sun protection. nih.gov
| Radiation Type | Effect on DHICA/DHICA Melanin | Mechanism/Outcome | References |
| UVA | Photosensitization of DNA damage | Generation of singlet oxygen and hydroxyl radicals, leading to single-strand breaks in keratinocyte DNA. | nih.gov |
| UVA | Oxidation within eumelanin | Formation of indole-5,6-quinone-2-carboxylic acid, followed by photodegradation to pyrrolic compounds. | researchgate.net |
| UVB/UVA | Strong absorption by DHICA melanin | Contributes to skin photoprotection. | nih.govmdpi.comnih.gov |
Enzyme-Catalyzed Reactions and Their Kinetic Parameters
The biosynthesis and transformation of this compound (DHICA) are significantly influenced by enzymatic catalysis. Several enzymes play key roles in its formation and subsequent polymerization into eumelanin. nih.govnih.govhmdb.ca
The formation of DHICA from its precursor, L-dopachrome, is catalyzed by the enzyme L-dopachrome tautomerase (also known as tyrosinase-related protein 2, TYRP2). mdpi.comhmdb.ca This reaction is a critical branching point in the melanin synthesis pathway, directing the process towards the formation of DHICA-containing eumelanins. mdpi.com
Once formed, DHICA is a substrate for other melanogenic enzymes. In humans, tyrosinase acts as a DHICA oxidase, catalyzing its oxidation to indole-5,6-quinone-2-carboxylic acid. nih.govresearchgate.netnih.govhmdb.ca This oxidation is a rate-limiting step for the incorporation of DHICA units into the melanin polymer. nih.gov In contrast, in mice, this oxidative step is primarily catalyzed by tyrosinase-related protein 1 (TYRP1). nih.govnih.gov The demonstration that human tyrosinase possesses DHICA oxidase activity highlights a significant difference in the melanogenic pathway between the two species. nih.govnih.gov
Another protein, the pmel 17/silver locus protein, has been identified as having an activity that catalyzes the polymerization of DHICA into melanin. nih.gov This activity is dependent on the presence of superoxide radicals and is inhibited by metal chelators like EDTA and EGTA, but not by the tyrosinase inhibitor phenylthiourea. nih.gov
| Enzyme | Role | Substrate(s) | Product(s) | References |
| L-Dopachrome Tautomerase (TYRP2) | Formation of DHICA | L-Dopachrome | This compound (DHICA) | mdpi.comhmdb.ca |
| Tyrosinase (human) | Oxidation of DHICA | DHICA, Oxygen | Indole-5,6-quinone-2-carboxylic acid | nih.govresearchgate.netnih.govhmdb.ca |
| Tyrosinase-Related Protein 1 (TYRP1) (mouse) | Oxidation of DHICA | DHICA, Oxygen | Indole-5,6-quinone-2-carboxylic acid | nih.govnih.gov |
| pmel 17/silver locus protein | Polymerization of DHICA | DHICA | Melanin | nih.gov |
Mentioned Compounds
Structure Activity Relationship Sar Studies of 4,6 Dihydroxy 1h Indole 2 Carboxylic Acid Derivatives in in Vitro Biological Contexts
Influence of Substituents on Biological Activity
The biological profile of dihydroxyindole-2-carboxylic acid derivatives can be significantly altered by the introduction of various substituents on the indole (B1671886) nucleus and modifications of the carboxylic acid group. These changes impact the electronic, steric, and hydrophobic properties of the molecule, which in turn dictate its biological efficacy.
Anti-HIV Activity: In the context of anti-HIV research, derivatives of the related 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have been a key focus. nih.govnih.govmdpi.com The core dihydroxyindole structure is crucial for activity, designed as a conformationally constrained analog of the acrylate (B77674) moiety of Caffeic Acid Phenethyl Ester (CAPE), a known HIV-1 integrase (IN) inhibitor. nih.govmdpi.com
Key SAR findings for anti-HIV-1 integrase activity include:
Carboxylic Acid to Amide Conversion: Converting the C2-carboxylic acid to various amides is a common strategy. A series of benzyl- or phenylethylamine substituted amides were synthesized to probe the necessity of hydroxyl groups for activity. nih.gov
Dimerization: To enhance potency, dimers of DHICA linked by various aminoalkylamine chains were created. nih.gov
C6-Halogenation and C3-Substitution: For the broader indole-2-carboxylic acid scaffold, introducing a halogen (like bromine) at the C6 position and a long-chain substituent (such as p-trifluorophenyl or o-fluorophenyl) at the C3 position significantly boosts inhibitory activity against HIV-1 integrase. nih.gov This suggests that the C3 position interacts with a hydrophobic pocket near the enzyme's active site. nih.gov
Allosteric Inhibition: A dihydroxyindole-carboxamide was found to inhibit multiple functions of HIV-1 integrase in the low micromolar range, acting as an allosteric inhibitor. nih.gov This compound was also identified as a dual inhibitor, targeting both integrase and the reverse transcriptase-associated Ribonuclease H (RNase H). nih.gov
Antimicrobial and Antifungal Activity: The indole framework is a well-established pharmacophore in antimicrobial drug discovery. Modifications to the core structure can lead to potent agents against various pathogens. For instance, certain indole derivatives have been shown to act as efflux pump inhibitors (EPIs) in bacteria like Staphylococcus aureus. nih.govresearchgate.net By blocking these pumps, the derivatives can restore the efficacy of existing antibiotics that are otherwise expelled by the bacteria. nih.gov One study identified an indole derivative, SMJ-5, as a potent NorA efflux pump inhibitor, which potentiated the activity of ciprofloxacin. nih.govresearchgate.net
Anti-tumor Activity: Indole-based compounds are known to interfere with cell division by targeting the mitotic spindle. researchgate.net Specifically, certain derivatives of 5,6-dihydroindolo[2,1-alpha]isoquinoline, which are structurally related to dihydroxyindoles, have shown cytostatic activity against human breast cancer cells. nih.gov The presence of hydroxyl groups on the aromatic rings was found to be critical for the inhibition of tubulin polymerization, a key mechanism for their anti-tumor effect. nih.gov Methoxy-substituted analogs also showed cell growth inhibition, suggesting that these might be metabolized into the active hydroxy forms. nih.gov
Table 1: Influence of Substituents on Biological Activity of Indole-2-Carboxylic Acid Derivatives
| Scaffold/Derivative | Substitution/Modification | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | Conversion of C2-carboxyl to phenylethylamine amides | Anti-HIV-1 Integrase | Probes importance of hydroxyl groups for binding. | nih.gov |
| Indole-2-carboxylic acid | C6-halogenation and C3-long branch substitution | Anti-HIV-1 Integrase | Significantly improved inhibitory activity (IC50 = 0.13 µM for the best compound). | nih.gov |
| Dihydroxyindole-carboxamide | Amide at C2 | Anti-HIV (Allosteric) | Inhibits multiple IN functions and RNase H. | nih.gov |
| 5,6-dihydroindolo[2,1-alpha]isoquinoline | Hydroxy groups at positions 3 and 9 | Anti-tumor (Tubulin Inhibition) | Hydroxy groups are essential for inhibiting tubulin polymerization. | nih.gov |
| Indole Derivative (SMJ-5) | Specific proprietary substitutions | Antimicrobial (Efflux Pump Inhibition) | Potent inhibitor of the NorA efflux pump in S. aureus. | nih.govresearchgate.net |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, as biomolecular targets like enzymes and receptors are chiral. The specific three-dimensional arrangement of a molecule can determine its ability to fit into a binding site.
For derivatives of 4,6-dihydroxy-1H-indole-2-carboxylic acid, stereochemical aspects are particularly relevant when chiral centers are introduced. This is evident in studies of related anti-tumor agents. In the case of 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives that inhibit tubulin polymerization, the compounds were synthesized as racemates and then separated into their individual enantiomers. nih.gov
The study revealed a clear stereochemical preference. The (+)-isomers of both 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline exhibited significantly higher activity in both tubulin polymerization inhibition and cytostatic assays compared to their (-)-isomers. nih.gov The most potent compound, the (+)-isomer of the 6-butyl derivative, had an IC50 value of 3.1 µM for tubulin polymerization inhibition, which is comparable to the known tubulin inhibitor colchicine (B1669291) (IC50 of 2.1 µM). nih.gov This demonstrates that a specific spatial orientation is required for effective binding to the colchicine-binding site on tubulin.
Similarly, in the development of efflux pump inhibitors, a conformationally constrained indole carboxamide, TXA09155, was synthesized starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid to maintain a specific stereochemistry at the C2-amine position. mdpi.com This rigid structure proved to be more potent than its more flexible parent compound, highlighting that a defined 3D conformation can enhance binding and activity. mdpi.com
Receptor Binding Affinity and Ligand-Target Interactions
The therapeutic effects of this compound derivatives are directly linked to their ability to bind with high affinity to specific biological targets. Key targets identified for this class of compounds include HIV-1 integrase and the G-protein coupled receptor GPR35.
HIV-1 Integrase: Dihydroxyindole carboxylic acids are potent inhibitors of HIV-1 integrase, an enzyme essential for viral replication. nih.govnih.gov The mechanism involves chelation of two divalent metal ions (typically Mg2+) in the enzyme's active site. nih.gov
Binding Mode: Computational docking studies have shown that the indole core and the C2-carboxyl group are critical for this metal chelation. nih.govnih.gov The dihydroxy groups on the benzene (B151609) portion of the indole ring, along with the carboxylate, form a pharmacophore that mimics the natural substrate.
Key Interactions: Specific amino acid residues within the active site, such as D64, K156, and K159, have been identified as crucial for the interaction and potency of these inhibitors. nih.gov
Improving Affinity: SAR studies have demonstrated that extending the molecule with substituents at the C3 position allows for additional interactions with a hydrophobic cavity near the active site, involving residues like Tyr143 and Asn117. nih.gov This leads to a marked increase in binding affinity and inhibitory effect, with optimized derivatives reaching IC50 values as low as 0.13 µM. nih.gov
GPR35: 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) is also recognized as a moderately potent agonist for GPR35, a receptor implicated in various physiological processes. medchemexpress.com
Agonist Activity: DHICA was shown to stimulate β-arrestin translocation, a hallmark of G-protein coupled receptor activation, with an EC50 value of 23.2 µM in a U2OS cell line. medchemexpress.com The precise interactions within the GPR35 binding pocket are still under investigation, but it is likely that the catechol (dihydroxy) moiety and the carboxylic acid are key recognition elements. Other known GPR35 agonists, like kynurenic acid and zaprinast, also feature aromatic ring systems and acidic or hydrogen-bonding groups. guidetopharmacology.org
Table 2: Receptor Binding and Ligand-Target Interactions
| Compound Class | Target | Key Interaction Moiety | Binding Affinity / Potency | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acids | HIV-1 Integrase | Indole core and C2-carboxyl group (for Mg2+ chelation) | IC50 values from 0.13 to 6.85 µM | nih.gov |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives | HIV-1 Integrase | Dihydroxy groups, C2-amide | IC50 values below 10 µM for seven compounds | nih.gov |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | GPR35 | Dihydroxyindole core | EC50 of 23.2 µM for β-arrestin translocation | medchemexpress.com |
Mechanistic Insights from SAR Analysis
Structure-activity relationship studies not only optimize potency but also provide profound insights into the mechanisms by which these molecules exert their biological effects.
Tubulin Polymerization Inhibition: For anti-tumor derivatives, SAR analysis clearly points to the inhibition of tubulin polymerization as a primary mechanism of action. nih.gov
Role of Hydroxyl Groups: The absolute requirement of hydroxyl groups on the indolo[2,1-alpha]isoquinoline scaffold for activity indicates that these groups are likely involved in crucial hydrogen bonding interactions within the colchicine-binding site on tubulin. nih.gov Methoxy-substituted derivatives, which are less active in the direct polymerization assay but still show cytostatic effects, may act as prodrugs that are metabolically demethylated to the active hydroxy form within the cell. nih.gov
Displacement of Colchicine: The most active hydroxy derivatives were shown to displace 40-70% of radiolabeled colchicine from its binding site, confirming that they share the same or an overlapping binding pocket. nih.gov This competitive binding prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis.
Efflux Pump Activity: In the realm of antimicrobials, SAR studies on indole derivatives have elucidated their function as efflux pump inhibitors (EPIs). nih.govmdpi.com These pumps are a major mechanism of antibiotic resistance in bacteria. mdpi.com
Competitive Inhibition: The indole scaffold appears to act as a competitive inhibitor, likely by binding to the same pump as the antibiotic substrate. mdpi.com This is supported by the ability of these compounds to increase the intracellular accumulation of fluorescent dyes (like ethidium (B1194527) bromide) and antibiotics (like norfloxacin) in bacterial strains that overexpress efflux pumps. nih.gov
Transcriptional Regulation: Beyond direct inhibition, some indole derivatives may also act at the transcriptional level. The derivative SMJ-5 was found to inhibit the NorA efflux pump in S. aureus indirectly by downregulating the expression of its gene. nih.gov
Structural Requirements: The development of a conformationally constrained derivative (TXA09155) showed superior potentiation of antibiotics compared to its more flexible precursor. mdpi.com This suggests that a more rigid structure provides a better fit within the pump's binding site, leading to more effective inhibition.
α-Amylase Inhibition: While not a primary focus in the provided sources for this compound itself, the indole scaffold is known to be a platform for developing enzyme inhibitors, including α-amylase inhibitors for managing diabetes. The general principles of SAR would apply, where specific substitutions would be designed to mimic the substrate and interact with key residues in the enzyme's active site to block carbohydrate digestion.
Advanced Analytical Methodologies for 4,6 Dihydroxy 1h Indole 2 Carboxylic Acid Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of 4,6-dihydroxy-1H-indole-2-carboxylic acid, particularly within intricate sample matrices. These methods offer high selectivity and sensitivity, allowing for confident identification and quantification.
LC-MS analysis of related dihydroxyindole carboxylic acids has been successfully performed using instruments such as an Agilent ESI-TOF, which combines electrospray ionization with a time-of-flight mass analyzer. mdpi.com For enhanced specificity in complex biological samples, triple quadrupole mass spectrometers operating in Selected Reaction Monitoring (SRM) mode are utilized. researchgate.net This LC-MS/MS approach allows for the precise measurement of a specific parent ion and its characteristic fragment ions, significantly reducing matrix interference. researchgate.net
For instance, a general method for analyzing positively charged peptides in plasma involves using carboxylic acid magnetic beads for affinity capture, followed by elution and LC-MS/MS analysis. researchgate.net While developed for peptides, this principle of using affinity capture for a specific chemical class followed by sensitive MS detection can be adapted for indole (B1671886) carboxylic acids.
A typical LC-MS method for a related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), provides a solid foundation for developing a method for the 4,6-dihydroxy isomer. mdpi.comnih.gov The conditions involve a reverse-phase C18 column and an isocratic or gradient elution with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, often containing an acid modifier like formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Instrumentation | Agilent 1260/6230DA ESI-TOF | nih.gov |
| Column | Eclipse Plus C18 (150 × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | 0.1% formic acid-methanol (40:60 v/v) | nih.gov |
| Flow Rate | 0.4 mL/min | mdpi.comnih.gov |
| Ionization Mode | Positive Ion ESI | mdpi.comnih.gov |
| Nebulizer Pressure | 35 psig | mdpi.comnih.gov |
| Drying Gas (N₂) | 5 L/min at 325 °C | mdpi.comnih.gov |
| Capillary Voltage | 3500 V | mdpi.comnih.gov |
| Fragmentor Voltage | 175 V | mdpi.comnih.gov |
Derivatization Techniques for Enhanced Detection Sensitivity
Derivatization is a chemical modification strategy used to improve the analytical characteristics of a target compound. For carboxylic acids like this compound, derivatization can enhance detection sensitivity, improve chromatographic retention on reverse-phase columns, and increase ionization efficiency for mass spectrometry. nih.gov
A common approach involves reacting the carboxylic acid group with a derivatizing agent in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline (B41778) have been successfully used for this purpose. nih.gov Derivatization with 3-NPH, for example, has shown high efficiency (close to 100%) for various carboxylic acids, making it a reliable method for quantitative analysis in complex matrices like cow feces and ruminal fluid. nih.gov
Another relevant technique is the protection of reactive functional groups, such as the dihydroxy- (catechol) moiety on the indole ring. In synthetic procedures for DHICA, the catechol group is often protected by acetylation to form a more stable diacetoxyindole intermediate. nih.govresearchgate.net This O-acetylation prevents unwanted oxidation and side reactions during subsequent chemical modifications, such as amide coupling. nih.govresearchgate.net The protecting acetyl groups can be cleanly removed under controlled conditions before the final analysis or use. nih.gov This strategy of protecting reactive groups can be considered a form of derivatization to enhance the stability and handling of the analyte.
| Reagent | Purpose | Coupling Agent | Reference |
|---|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) | Enhance RP-LC retention and MS sensitivity | EDC | nih.gov |
| Aniline | Enhance RP-LC retention and MS sensitivity | EDC | nih.gov |
| Acetic Anhydride | Protection of the catechol (dihydroxy) group | Pyridine | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and performing precise quantitative analysis. The method typically employs a reverse-phase column and UV-Vis detection.
Purity assessment is a critical quality control step. For the related compound DHICA, HPLC analysis has been used to confirm purity levels greater than 95%. lgcstandards.com The progress of chemical reactions, such as the synthesis of DHICA amides or the removal of protecting groups, is routinely monitored by HPLC to ensure the reaction has gone to completion. nih.govresearchgate.net
For quantitative analysis, a method using HPLC with fluorometric detection was developed for DHICA, demonstrating a sensitivity capable of detecting as little as 1 picomole of the injected compound. nih.gov This high sensitivity is achieved by adsorbing the catecholic indole onto alumina, followed by chromatographic separation on a reverse-phase octadecyl silica (B1680970) column. nih.gov Although developed for the 5,6-isomer, this highly sensitive fluorometric detection method could be adapted for the 4,6-isomer.
| Parameter | Condition | Application | Reference |
|---|---|---|---|
| Column | Reverse-phase octadecyl silica (C18) | Quantitative Analysis | nih.gov |
| Detection | Fluorometric | Quantitative Analysis | nih.gov |
| Detection Wavelength | 300 nm (UV-Vis) | Reaction Monitoring | nih.gov |
| Sample Preparation | Adsorption onto alumina | Analysis in Urine | nih.gov |
| Purity Confirmed | >95% | Quality Control | lgcstandards.com |
Spectrophotometric Assays for Concentration Determination and Reaction Monitoring
UV-Visible spectrophotometry is a fundamental, accessible, and valuable tool for the analysis of this compound. It can be used for rapid concentration determination and for real-time monitoring of chemical reactions involving the compound.
The purity of synthesized batches of the related compound DHICA has been verified in part by UV-Vis analysis. nih.gov More dynamically, spectrophotometry is an effective way to track reactions that involve a change in the chromophore of the molecule. For example, the aerial oxidation of DHICA carboxamides, a process that leads to the formation of colored, melanin-like pigments, has been monitored over time by recording changes in the UV-Vis spectrum. nih.govresearchgate.net By tracking the increase or decrease in absorbance at a specific wavelength, researchers can determine the kinetics of the oxidation process. researchgate.net
For concentration determination, one can apply the Beer-Lambert law, provided the molar absorptivity coefficient (extinction coefficient) of this compound at a specific wavelength (λ_max) is known. This allows for a straightforward calculation of the compound's concentration in a pure solution.
Future Research Avenues and Translational Potential in Chemical Biology
Exploration of Novel Synthetic Pathways and Analog Design
The limited commercial availability and the high cost of 4,6-dihydroxy-1H-indole-2-carboxylic acid underscore the need for efficient and scalable synthetic routes. a2bchem.com Current research on related indole-2-carboxylic acid derivatives often involves multi-step processes. urfu.runih.gov Future synthetic explorations for the 4,6-dihydroxy isomer could be inspired by methodologies developed for its 5,6-dihydroxy counterpart, DHICA.
A potential synthetic strategy could involve the demethylation of the more readily available precursor, 4,6-dimethoxy-1H-indole-2-carboxylic acid. ambeed.commdpi.com This approach is analogous to synthetic routes for other dihydroxyindoles, which often utilize reagents like boron tribromide (BBr₃) for deprotection of methoxy (B1213986) groups. mdpi.com Optimization of such a pathway would be a critical first step to enable broader investigation.
Furthermore, the design and synthesis of novel analogs are crucial for probing structure-activity relationships (SAR). For DHICA, analog development, including the synthesis of amides and esters, has been a strategy to modulate properties like solubility and antioxidant activity, and to investigate therapeutic potential, for instance as HIV-1 integrase inhibitors. nih.govnih.gov A similar systematic approach for this compound could yield a library of compounds with fine-tuned characteristics. The table below outlines potential analog series for future synthesis, based on successful strategies with related compounds.
| Analog Series | Rationale | Potential Properties to Investigate |
| Amides | Enhance stability, modulate solubility, and alter electronic properties of resulting polymers. researchgate.net | Antioxidant capacity, polymerization characteristics, solubility in cosmetic-relevant solvents. |
| Esters | Improve lipophilicity and cell permeability. | Prodrug potential, photoprotective capabilities. rsc.org |
| C-3 Substituted Derivatives | Introduce new functionalities for targeted interactions or to block polymerization at certain sites. nih.gov | Specific protein binding, altered polymerization pathways. |
| Halogenated Analogs | Modify electronic properties and potential for specific interactions (e.g., halogen bonding). | Enhanced binding affinity to biological targets. mdpi.com |
Deeper Mechanistic Elucidation of Biological Interactions
The biological activities of this compound are largely uncharacterized. By contrast, its isomer DHICA is known to interact with various biological systems. For example, DHICA can act as a photosensitizer, inducing DNA damage under UVA irradiation through the generation of reactive oxygen species (ROS), but can also exhibit antioxidant properties. nih.govmdpi.com It is also a known agonist for G-protein coupled receptor 35 (GPR35). researchgate.net
Future research must focus on systematically screening this compound and its analogs for a range of biological activities. Key research questions include:
Antioxidant vs. Pro-oxidant Activity: Does the 4,6-dihydroxy substitution pattern alter the redox potential compared to DHICA, leading to different antioxidant or pro-oxidant effects under physiological conditions?
Enzyme Inhibition: Given that indole-2-carboxylic acid derivatives have been developed as HIV-1 integrase inhibitors, could the 4,6-dihydroxy isomer or its analogs exhibit similar activity? nih.govnih.gov
Receptor Binding: Will the altered hydroxyl group positioning affect binding to receptors like GPR35, potentially leading to biased agonism or antagonism?
Mechanistic studies, employing techniques like electron paramagnetic resonance (EPR) to detect radical species and cellular assays to measure DNA damage and repair, will be essential to understand the precise molecular interactions. nih.gov
Development of Advanced Computational Models
Computational modeling provides a powerful tool to predict the properties and interactions of molecules, guiding synthetic efforts and biological testing. For DHICA, computational docking studies have been used to model its interaction with the active site of HIV-1 integrase, identifying key amino acid residues for binding. nih.gov Similarly, density functional theory (DFT) and Monte Carlo calculations have been employed to understand the self-assembly of DHICA on surfaces. rsc.org
For this compound, a similar computational-led approach is a promising avenue. Advanced computational models could be developed to:
Predict the binding affinity and mode of interaction with various protein targets.
Simulate the initial stages of oxidative polymerization to understand how the 4,6-dihydroxy substitution influences the structure of resulting oligomers compared to DHICA-based polymers. researchgate.net
Calculate key electronic properties, such as ionization potential and electron affinity, to predict its redox behavior and antioxidant potential.
These in silico studies would significantly accelerate the discovery process, allowing for the rational design of analogs with desired properties before undertaking resource-intensive synthesis and biological screening.
Bio-inspired Material Science Applications (e.g., advanced melanin-like materials)
One of the most exciting future directions for this compound is in the field of bio-inspired materials. Eumelanins, natural pigments derived from the polymerization of dihydroxyindoles like DHI and DHICA, possess remarkable properties, including broad-spectrum UV absorption and antioxidant capabilities. nih.govmdpi.com Synthetic melanin-like materials are being explored for applications in cosmetics, bioelectronics, and tissue regeneration. nih.govresearchgate.net
The distinct substitution pattern of this compound suggests that its corresponding polymer would have a different structure and, consequently, different properties compared to DHICA-melanin. Research on DHICA has shown that modifying its carboxylic acid group (e.g., through amidation) can lead to melanin-like materials with enhanced solubility and photoprotective properties. nih.govmdpi.com
Future research should focus on the oxidative polymerization of this compound to generate novel melanin-like materials. Key areas of investigation would include:
Characterizing the resulting polymer's structure, chromophore, and solubility.
Evaluating its photoprotective efficacy, particularly its absorption profile in the UVA and UVB regions.
Assessing its antioxidant capacity and potential for use in dermocosmetic formulations. nih.gov
The table below summarizes a comparative research plan for evaluating these novel materials.
| Property | Analytical Technique | Comparison Target |
| Polymer Structure | MALDI MS, ATR-FTIR | DHICA-melanin nih.gov |
| Chromophore | UV-Vis Spectroscopy | DHICA-melanin mdpi.com |
| Antioxidant Activity | DPPH, FRAP assays | DHICA, Trolox researchgate.net |
| Solubility | Testing in various solvents | DHICA-melanin nih.gov |
Interdisciplinary Research Integrating Chemical Synthesis and Biological Systems
Realizing the full translational potential of this compound will require a highly interdisciplinary approach. The advancement of this molecule from a chemical curiosity to a functional component in chemical biology necessitates a collaborative effort bridging synthetic chemistry, molecular biology, computational science, and materials science.
Future projects should be designed to create a feedback loop where synthetic chemists design and produce novel analogs based on predictions from computational models. These analogs would then be evaluated in biological systems, and the results would inform the next generation of molecular design. This integrated approach, which has been successful in the development of other indole (B1671886) derivatives, is essential for efficiently navigating the path from fundamental research to practical application. nih.govnih.gov Such a strategy will fully unleash the potential of this unique indole derivative, paving the way for new discoveries in both medicine and materials science.
Q & A
Q. What are the recommended methods for synthesizing 4,6-dihydroxy-1H-indole-2-carboxylic acid?
A common approach involves condensation reactions using substituted indole precursors. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid are reacted with aminothiazolones under reflux in acetic acid to form structurally related indole-carboxylic acids . While direct synthesis data for 4,6-dihydroxy variants are limited, analogous methods using hydroxylation or demethylation steps (e.g., boron tribromide for deprotection of methoxy groups) could be adapted. Ensure rigorous purification via recrystallization (e.g., DMF/acetic acid mixtures) and validate purity via HPLC (>98% recommended) .
Q. How should researchers handle and store this compound to ensure stability?
The compound is air-sensitive and prone to oxidation. Store at 2–8°C in airtight, amber vials under inert gas (N₂/Ar). Use desiccants to minimize moisture exposure. For experimental use, prepare solutions fresh in degassed DMSO or methanol, and avoid prolonged heating (>150°C) to prevent decomposition .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Spectroscopy : Use ¹H/¹³C NMR to verify indole ring protons (δ 10–12 ppm for NH) and carboxylic acid protons (δ 12–14 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₉H₇NO₄; theoretical 193.16 g/mol).
- X-ray Crystallography : For crystalline derivatives, refine structures using programs like SHELXL, which is widely validated for small-molecule refinement .
- HPLC : Monitor purity with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?
Discrepancies may arise from polymorphic forms or measurement conditions. For example:
- Solubility : Reported as "slight" in DMSO/methanol ; use controlled sonication (30–40°C) to improve dissolution.
- pKa : Predicted pKa of 4.52 suggests moderate acidity. Validate experimentally via potentiometric titration in aqueous-organic solvents (e.g., water:acetonitrile 1:1).
- Thermal Stability : Differential Scanning Calorimetry (DSC) can clarify decomposition behavior (reported at 234°C) .
Q. What strategies are effective for studying the biological activity of this compound?
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., methyl esters, halogenated derivatives) to probe interactions with biological targets.
- In Vitro Assays : Screen for antioxidant or enzyme-inhibitory activity (e.g., tyrosinase inhibition, given structural similarity to melanin precursors). Use UV-Vis kinetics to monitor substrate conversion.
- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) using software like AutoDock Vina, leveraging the compound’s hydrogen-bonding motifs .
Q. How can researchers address challenges in regioselective hydroxylation during synthesis?
Achieving 4,6-dihydroxy specificity requires controlled reaction conditions:
- Directed Ortho-Metalation : Use lithiation (e.g., LDA) on protected indole precursors to install hydroxyl groups at desired positions.
- Enzymatic Hydroxylation : Explore cytochrome P450 mimics or fungal peroxidases for biocatalytic hydroxylation, which offers higher regioselectivity .
Methodological Notes
- Synthetic Optimization : When adapting methods from related indoles (e.g., 6,7-dimethoxy derivatives ), prioritize protecting groups (e.g., SEM for NH) to prevent side reactions.
- Data Validation : Cross-reference spectral data with PubChem entries (CID: 66920625 for analogs) and use SHELX-derived crystallographic parameters for structural assignments .
- Safety Protocols : Follow OSHA/NIOSH guidelines for handling air-sensitive compounds: use gloveboxes for weighing and PPE (P95 respirators, nitrile gloves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
